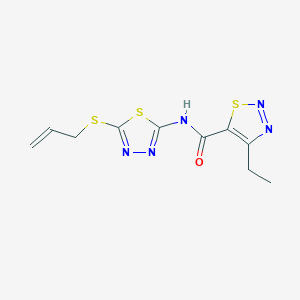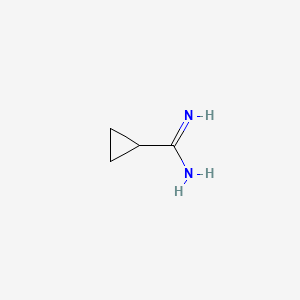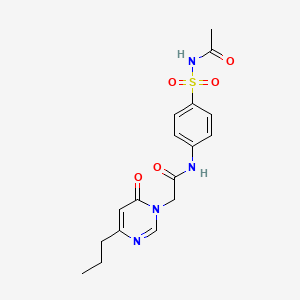
cyanomethyl N-(2-cyano-4,5-dimethoxyphenyl)-4-morpholinecarbimidothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanomethyl N-(2-cyano-4,5-dimethoxyphenyl)-4-morpholinecarbimidothioate, also known as CM-Morph, is a novel organosulfur compound that has recently been developed for use in scientific research. CM-Morph is an important tool for scientists as it can be used to investigate the structure and function of biomolecules such as proteins and enzymes. CM-Morph has unique properties that make it ideal for use in laboratory experiments, and its potential applications are numerous.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
This compound is utilized in pharmaceutical research, particularly in the development of new drugs . Its structure allows it to interact with various biological targets, which can be exploited to design novel therapeutic agents. For instance, its ability to bind to certain enzymes or receptors can lead to the discovery of new medicines for diseases that currently lack effective treatments.
Material Synthesis
In the field of material science, this compound’s unique chemical properties make it suitable for synthesizing advanced materials. These materials could have applications in creating more efficient electronic devices or developing new types of sensors that can detect environmental pollutants at very low concentrations.
Biological Studies
Researchers use this compound in biological studies to understand cellular processes. It can serve as a molecular probe to track changes within cells or be used to study the interaction between different biological molecules, which is crucial for unraveling the complex mechanisms of life.
Chemical Synthesis
The compound is a valuable reagent in chemical synthesis . It can be used to create complex molecules through various organic reactions, aiding chemists in developing new synthetic pathways that are more efficient or environmentally friendly.
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reference material to calibrate instruments . Its well-defined properties ensure accurate and reliable measurements, which are essential for quality control in chemical manufacturing.
Agricultural Chemistry
There is potential for using this compound in agricultural chemistry to develop new pesticides or fertilizers. Its chemical structure could be modified to target specific pests or to enhance nutrient absorption by plants, leading to increased crop yields.
Environmental Science
Environmental scientists could employ this compound in pollution control strategies. For example, it could be used to create filters that capture toxic chemicals from industrial waste before they can contaminate water sources.
Nanotechnology
Lastly, in nanotechnology, the compound might be used to fabricate nanoscale devices or materials. Its molecular size and shape are suitable for constructing tiny structures with specific functions, such as drug delivery systems that target diseased cells with high precision.
Eigenschaften
IUPAC Name |
cyanomethyl N-(2-cyano-4,5-dimethoxyphenyl)morpholine-4-carboximidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-21-14-9-12(11-18)13(10-15(14)22-2)19-16(24-8-3-17)20-4-6-23-7-5-20/h9-10H,4-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAPIZIIQFEHKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)N=C(N2CCOCC2)SCC#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24821968 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
cyanomethyl N-(2-cyano-4,5-dimethoxyphenyl)-4-morpholinecarbimidothioate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-N-1,3-benzodioxol-5-yl-2-{[(4-chlorophenyl)sulfonyl]hydrazono}-2H-chromene-3-carboxamide](/img/structure/B2965017.png)
![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)piperidine-2-carboxamide](/img/structure/B2965020.png)
![3-(2-Methoxyphenyl)-3-[4-(propan-2-yloxy)phenyl]propanoic acid](/img/structure/B2965023.png)

![N~6~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~6~-(2-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2965025.png)
![(2,4-dichlorophenyl)[1-methyl-5-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)-1H-pyrrol-3-yl]methanone](/img/structure/B2965026.png)
![1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2965028.png)
![8-(Morpholin-4-ylsulfonyl)dibenzo[b,d]furan-3-amine](/img/structure/B2965030.png)




